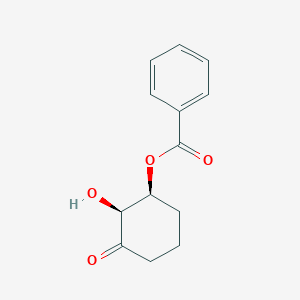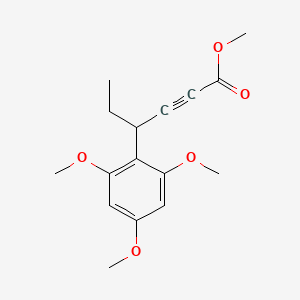
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-hexynoic acid and features a trimethoxyphenyl group, which contributes to its distinct chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate typically involves the esterification of 2-hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The alkyne group may also participate in reactions that alter cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2,4,6-trimethoxyphenyl)but-2-ynoate
- Methyl 4-(2,4,6-trimethoxyphenyl)pent-2-ynoate
- Methyl 4-(2,4,6-trimethoxyphenyl)hept-2-ynoate
Uniqueness
Methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate is unique due to its specific alkyne chain length and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
61040-79-7 |
|---|---|
Molekularformel |
C16H20O5 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
methyl 4-(2,4,6-trimethoxyphenyl)hex-2-ynoate |
InChI |
InChI=1S/C16H20O5/c1-6-11(7-8-15(17)21-5)16-13(19-3)9-12(18-2)10-14(16)20-4/h9-11H,6H2,1-5H3 |
InChI-Schlüssel |
AHOIECALUHEVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#CC(=O)OC)C1=C(C=C(C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
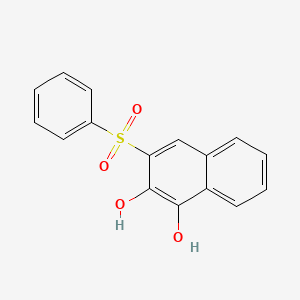
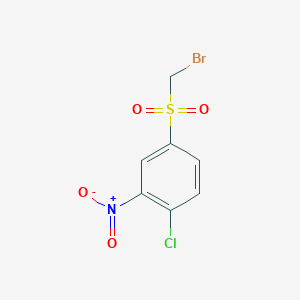

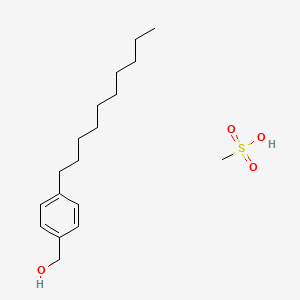
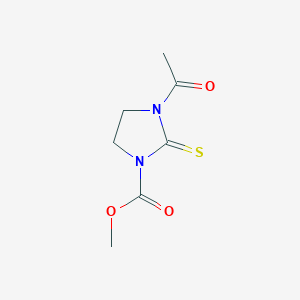
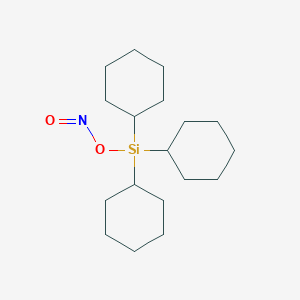
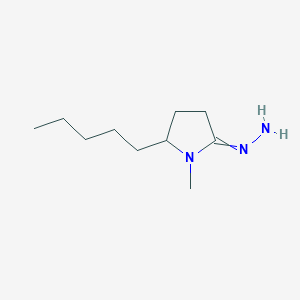
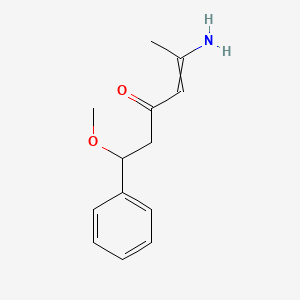
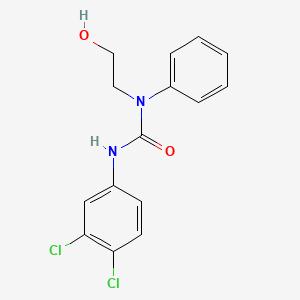
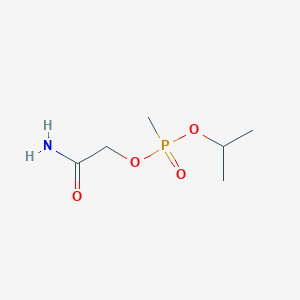
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
